molecular formula C14H16N6O2S B2911262 N-(2-(1H-imidazol-4-yl)ethyl)-1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 2034256-24-9

N-(2-(1H-imidazol-4-yl)ethyl)-1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2911262
CAS No.: 2034256-24-9
M. Wt: 332.38
InChI Key: VSYZMOTWJQPDBI-UHFFFAOYSA-N
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Description

This compound features a triazole-carboxamide core substituted with a 2-hydroxy-2-(thiophen-2-yl)ethyl group at the 1-position and a 2-(1H-imidazol-4-yl)ethyl chain at the N-position. The compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring heterocyclic recognition motifs .

Properties

IUPAC Name

1-(2-hydroxy-2-thiophen-2-ylethyl)-N-[2-(1H-imidazol-5-yl)ethyl]triazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N6O2S/c21-12(13-2-1-5-23-13)8-20-7-11(18-19-20)14(22)16-4-3-10-6-15-9-17-10/h1-2,5-7,9,12,21H,3-4,8H2,(H,15,17)(H,16,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSYZMOTWJQPDBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CN2C=C(N=N2)C(=O)NCCC3=CN=CN3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

1-[2-Hydroxy-2-(thiophen-2-yl)ethyl]-N-[2-(1H-imidazol-4-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The thiophene ring in the compound is known for its ability to engage in π-π interactions and hydrogen bonding, enhancing its binding affinity to enzyme active sites . The imidazole ring can coordinate with metal ions in metalloenzymes, potentially inhibiting or modulating their activity . These interactions highlight the compound’s potential as a modulator of enzymatic activity and its utility in biochemical research.

Cellular Effects

The effects of 1-[2-hydroxy-2-(thiophen-2-yl)ethyl]-N-[2-(1H-imidazol-4-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide on cellular processes are profound. It influences cell signaling pathways, particularly those involving kinases and phosphatases, by modulating their phosphorylation states . This compound can alter gene expression by interacting with transcription factors and influencing their binding to DNA. Additionally, it affects cellular metabolism by modulating the activity of metabolic enzymes, leading to changes in metabolite levels and energy production .

Molecular Mechanism

At the molecular level, 1-[2-hydroxy-2-(thiophen-2-yl)ethyl]-N-[2-(1H-imidazol-4-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide exerts its effects through several mechanisms. It binds to enzyme active sites, either inhibiting or activating them depending on the context . The compound’s imidazole ring can chelate metal ions, affecting metalloenzyme activity. Additionally, it can form hydrogen bonds and hydrophobic interactions with proteins, altering their conformation and function. These molecular interactions underpin its diverse biochemical and cellular effects.

Biological Activity

N-(2-(1H-imidazol-4-yl)ethyl)-1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies, highlighting its applications in pharmacology.

Chemical Structure and Synthesis

The compound features a complex structure with multiple functional groups, including an imidazole ring, a triazole moiety, and a thiophene derivative. The synthesis typically involves multi-step reactions that allow for the formation of the triazole ring while ensuring the integrity of the imidazole and thiophene components.

Antimicrobial Properties

Research indicates that derivatives of 1,2,3-triazoles exhibit significant antimicrobial activity. For instance, compounds similar to this compound have been shown to inhibit various bacterial strains effectively. A study highlighted that a related triazole compound demonstrated an IC50 value of 6.2 μM against colon carcinoma HCT-116 cells, indicating potential anticancer properties as well .

Antiviral Activity

The incorporation of the triazole ring has been associated with antiviral effects. Compounds featuring similar structural motifs have been evaluated for their ability to inhibit viral replication. For example, triazole derivatives have shown effectiveness against several viral pathogens by disrupting their replication cycles .

Antioxidant Activity

The antioxidant capacity of triazole derivatives is another area of interest. Compounds related to this compound have been reported to exhibit significant free radical scavenging activity, which could be beneficial in preventing oxidative stress-related diseases .

Case Study 1: Anticancer Activity

A series of studies focused on the anticancer properties of triazole derivatives revealed that compounds with similar structures to the target compound were effective against various cancer cell lines. For instance, one study found that certain derivatives exhibited selective cytotoxicity towards breast cancer cells with IC50 values ranging from 27.3 μM to 43.4 μM .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of related imidazole and triazole compounds against resistant bacterial strains. The results indicated that these compounds could effectively inhibit growth in strains resistant to conventional antibiotics, suggesting their potential as novel therapeutic agents .

Summary of Biological Activities

Activity Details
Antimicrobial Effective against various bacterial strains; potential for treating resistant infections .
Antiviral Inhibits viral replication; promising candidates for antiviral drug development .
Antioxidant Exhibits significant free radical scavenging activity; potential in oxidative stress management .
Anticancer Selective cytotoxicity against cancer cell lines with notable IC50 values .

Comparison with Similar Compounds

Structural and Molecular Analysis

The table below compares key structural and molecular features of the target compound with four analogs from the evidence:

Compound Name Molecular Formula Molecular Weight Key Structural Features Notable Substituents
N-(2-(1H-imidazol-4-yl)ethyl)-1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide (Target) C₁₅H₁₇N₇O₂S* ~375.4 (estimated) Triazole-carboxamide, imidazole-ethyl, hydroxy-thiophenylethyl Imidazole (hydrogen bonding), thiophene (π-π interactions)
1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N-(2-(trifluoromethoxy)phenyl)-1H-1,2,3-triazole-4-carboxamide C₁₆H₁₃F₃N₄O₃S 398.4 Triazole-carboxamide, trifluoromethoxy-phenyl, hydroxy-thiophenylethyl CF₃O (electron-withdrawing), thiophene
N-(2-hydroxyethyl)-2-(1-methyl-1H-indol-2-yl)thiazole-4-carboxamide C₁₅H₁₅N₃O₂S 301.4 Thiazole-carboxamide, hydroxyethyl, methyl-indole Indole (hydrophobic), thiazole (rigidity)
1-(6-((2-((3-chloro-2-methylphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-N-ethyl-1H-imidazole-4-carboxamide C₁₉H₁₉ClN₆O₂S 430.9 Imidazole-carboxamide, pyridazine-thioether, chloro-methylphenyl Chloro (polar), pyridazine (hydrogen bonding)
N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide C₁₉H₁₆N₆O₂S 392.4 Triazole-carboxamide, pyridazinone-ethyl, thiophene Pyridazinone (hydrogen acceptor), phenyl (hydrophobic)

*Estimated based on structural analogs; exact data unavailable in evidence.

Key Observations:
  • Imidazole vs. Other Heterocycles: The target compound’s imidazole group (pKa ~6.8) may enhance solubility at physiological pH compared to indole (hydrophobic, ) or thiazole (rigid, ) analogs.
  • Thiophene Substitution : The hydroxy-thiophenylethyl group in the target and could stabilize π-π interactions in enzyme active sites, contrasting with phenyl groups in .
  • Carboxamide Linkers : All compounds retain the carboxamide moiety, critical for hydrogen bonding. The target’s ethyl-imidazole linker may improve conformational flexibility compared to pyridazine-thioether (rigid, ) or trifluoromethoxy-phenyl (electron-deficient, ) chains.

Q & A

Q. What synthetic methodologies are commonly employed for constructing the triazole-imidazole-thiophene hybrid scaffold in this compound?

The synthesis involves multi-step reactions, including:

  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole core .
  • Imidazole Functionalization : Coupling reactions (e.g., amide bond formation) to attach the imidazole moiety, often using activating agents like HATU or EDCI .
  • Thiophene Integration : Nucleophilic substitution or Friedel-Crafts alkylation to incorporate the thiophene group . Example conditions: Reactions are typically conducted in anhydrous solvents (e.g., DMF or acetonitrile) under inert atmospheres, with purification via column chromatography or recrystallization .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm regiochemistry of the triazole and substitution patterns on imidazole/thiophene .
  • Mass Spectrometry (HRMS) : Validates molecular weight and purity .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing, using software like SHELX for refinement .

Q. What safety protocols are critical when handling this compound in the lab?

  • Hazard Classification : Acute toxicity (oral, dermal, inhalation; Category 4) necessitates PPE (gloves, goggles, lab coat) and use of a fume hood .
  • First Aid : Immediate rinsing with water for skin/eye contact and medical consultation if irritation persists .
  • Storage : In a cool, dry environment under argon to prevent degradation .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX refinement resolve ambiguities in the compound’s stereochemistry?

  • Data Collection : High-resolution diffraction data (e.g., synchrotron sources) minimize errors in electron density maps .
  • SHELX Workflow : Use SHELXD for phase solution and SHELXL for refinement, incorporating restraints for flexible hydroxyethyl/thiophene groups .
  • Validation : Check R-factors, residual density, and Ramachandran plots to confirm model accuracy .

Q. What experimental design strategies optimize synthesis yield and purity?

  • Design of Experiments (DoE) : Screen variables (e.g., catalyst loading, temperature) via fractional factorial designs to identify critical parameters .
  • Flow Chemistry : Continuous-flow reactors improve reproducibility in triazole formation by controlling reaction exothermicity .
  • Purification : Gradient HPLC or size-exclusion chromatography to isolate the product from regioisomeric by-products .

Q. How can contradictory biological activity data be analyzed mechanistically?

  • Dose-Response Studies : Assess EC50_{50}/IC50_{50} variability across cell lines to identify off-target effects .
  • Metabolic Stability Assays : Use liver microsomes to evaluate if discrepancies arise from rapid degradation .
  • Molecular Dynamics (MD) Simulations : Probe ligand-target binding modes (e.g., imidazole interactions with heme proteins or kinases) to rationalize activity differences .

Methodological Considerations

  • Synthesis Optimization : Evidence from TDAE-mediated reactions () suggests radical pathways may compete with nucleophilic routes; monitor via LC-MS .
  • Crystallographic Challenges : Flexible hydroxyethyl groups require TLS parameterization in SHELX to model anisotropic displacement .
  • Biological Assays : If the compound shows unexpected cytotoxicity, conduct counter-screens (e.g., mitochondrial toxicity assays) to rule out nonspecific effects .

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